(3Z)-3-[(5-chloro-2-methylphenyl)imino]-1-[(4-phenylpiperazin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-3-[(5-CHLORO-2-METHYLPHENYL)IMINO]-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(5-CHLORO-2-METHYLPHENYL)IMINO]-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Piperazine Moiety: This step involves the reaction of the indole derivative with 4-phenylpiperazine, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of the Imino Group: The final step involves the condensation of the intermediate with 5-chloro-2-methylaniline under dehydrating conditions to form the imino group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(5-CHLORO-2-METHYLPHENYL)IMINO]-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which may reduce the imino group to an amine.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
(3Z)-3-[(5-CHLORO-2-METHYLPHENYL)IMINO]-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of (3Z)-3-[(5-CHLORO-2-METHYLPHENYL)IMINO]-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Uniqueness
(3Z)-3-[(5-CHLORO-2-METHYLPHENYL)IMINO]-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H25ClN4O |
---|---|
Molecular Weight |
445.0 g/mol |
IUPAC Name |
3-(5-chloro-2-methylphenyl)imino-1-[(4-phenylpiperazin-1-yl)methyl]indol-2-one |
InChI |
InChI=1S/C26H25ClN4O/c1-19-11-12-20(27)17-23(19)28-25-22-9-5-6-10-24(22)31(26(25)32)18-29-13-15-30(16-14-29)21-7-3-2-4-8-21/h2-12,17H,13-16,18H2,1H3 |
InChI Key |
WQOSLCJEEQYVMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N=C2C3=CC=CC=C3N(C2=O)CN4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.